Iofetamine hydrochloride

Dementia Imaging Alzheimer's Disease SPECT

Iofetamine hydrochloride, commonly known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine radiopharmaceutical used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT). This compound is a cold, non-radioactive chemical precursor, which is subsequently labeled with iodine-123 (¹²³I) to create the active diagnostic agent, iofetamine I-123, for neuroimaging.

Molecular Formula C12H19ClIN
Molecular Weight 339.64 g/mol
CAS No. 116316-03-1
Cat. No. B048988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIofetamine hydrochloride
CAS116316-03-1
Molecular FormulaC12H19ClIN
Molecular Weight339.64 g/mol
Structural Identifiers
SMILESCC(C)[NH2+]C(C)CC1=CC=C(C=C1)I.[Cl-]
InChIInChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
InChIKeyAFLDFEASYWNJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iofetamine Hydrochloride (IMP) Technical Profile: Properties, Procurement, and Applications


Iofetamine hydrochloride, commonly known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine radiopharmaceutical used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT) [1]. This compound is a cold, non-radioactive chemical precursor, which is subsequently labeled with iodine-123 (¹²³I) to create the active diagnostic agent, iofetamine I-123, for neuroimaging [2]. As an amphetamine analog, it has the molecular formula C₁₂H₁₉ClIN and a molecular weight of 339.64 g/mol . The non-radioactive form is essential for research, development, and as a reference standard for quality control in the production and analysis of the final radiopharmaceutical.

Procurement Rationale: Why Generic Substitution of Iofetamine Hydrochloride is Not Recommended


Substituting iofetamine hydrochloride with a similar amphetamine derivative or another SPECT tracer precursor is not straightforward due to critical, quantitative differences in pharmacokinetic properties and clinical imaging performance. While several radiopharmaceuticals are available for SPECT cerebral blood flow (CBF) imaging, their uptake mechanisms, biodistribution, metabolism, and image quality differ significantly [1]. Direct comparisons demonstrate that iofetamine I-123 provides superior lesion detection sensitivity in certain pathologies and a unique metabolic profile compared to alternatives like technetium-99m hexamethylpropyleneamine oxime (Tc-99m-HMPAO) and ethyl cysteinate dimer (Tc-99m-ECD) [2][3]. Furthermore, the radiochemical purity and resulting metabolite fraction can vary substantially between different commercial formulations of the same nominal compound, as evidenced by studies comparing ¹²³I-IMP products [4]. Therefore, selecting a specific, well-characterized source of iofetamine hydrochloride is a critical decision point for ensuring reproducible and interpretable results.

Quantitative Evidence Guide for Iofetamine Hydrochloride Selection: Head-to-Head Comparator Data


Lesion Detection Sensitivity: I-123-IMP vs. Tc-99m-HMPAO in Dementia

A direct head-to-head clinical study in 12 demented patients demonstrated that I-123-IMP SPECT imaging detects significantly more cerebral lesions than Tc-99m-HMPAO SPECT. This difference in sensitivity is a critical factor for accurate diagnosis and assessment of disease burden [1].

Dementia Imaging Alzheimer's Disease SPECT Cerebral Blood Flow

Image Quality and Lesion Conspicuity: I-123-IMP vs. Tc-99m-HMPAO vs. Xe-133

In a comparative study of 24 patients with cerebrovascular disease, I-123-IMP SPECT was found to provide higher quality images than Xe-133 SPECT and superior detection of mild ischemic lesions compared to both Tc-99m-HMPAO and Xe-133 [1]. While Tc-99m-HMPAO also provided good images, the count-density ratios for ischemic lesions were significantly higher for Tc-99m-HMPAO, indicating potentially reduced contrast in affected areas [2].

Cerebrovascular Disease Stroke Imaging SPECT Image Quality

Radiochemical Purity and Metabolite Fraction Variability: IMP(A) vs. IMP(B)

A significant quantitative difference exists between commercially available ¹²³I-IMP products. One formulation (IMP(B)) demonstrated a 15.5% higher unmetabolized fraction in arterial blood at 10 minutes post-injection compared to another formulation (IMP(A)). This directly impacts the accuracy of quantitative CBF measurements [1].

Radiopharmaceutical Quality Metabolite Analysis Cerebral Blood Flow Quantification

Brain Uptake Kinetics: A Defined Temporal Window for Imaging

The brain uptake of iofetamine I-123 follows a well-characterized kinetic profile, reaching a peak at 30 minutes post-injection and remaining relatively constant through 60 minutes. This provides a defined, 30-minute window for optimal SPECT image acquisition [1].

Pharmacokinetics SPECT Imaging Protocol Cerebral Blood Flow

Early Stroke Detection: I-123-IMP SPECT vs. Transmission CT

In the acute phase of stroke, SPECT imaging with I-123-IMP demonstrates a distinct advantage over anatomical imaging with transmission computed tomography (CT). Studies indicate that SPECT with iofetamine can visualize a larger zone of perfusion deficit and can be performed sooner after symptom onset, reflecting local cerebral blood flow abnormalities before they become apparent on CT [1][2].

Acute Stroke Diagnostic Imaging SPECT CT

Optimal Research and Industrial Applications for Iofetamine Hydrochloride Based on Evidence


Quantitative Cerebral Blood Flow (CBF) Research in Preclinical Models

Iofetamine hydrochloride is essential as a non-radioactive standard for developing and validating quantitative CBF measurement protocols using ¹²³I-IMP SPECT in rodent models. The compound's well-characterized metabolic pathway, which involves dealkylation to p-iodoamphetamine (PIA) in the brain, lungs, and liver, is crucial for understanding and correcting for metabolite contributions in arterial blood sampling [1]. The documented variability in unmetabolized fractions between different commercial formulations of the labeled tracer underscores the need for a consistent, high-purity cold standard for calibration and quality control [2].

Dementia Research and Drug Development: Longitudinal Imaging Studies

For longitudinal studies of Alzheimer's disease (AD) and other dementias, the use of a tracer that provides high sensitivity for lesion detection is paramount. The evidence showing that I-123-IMP detects 46% more lesions than Tc-99m-HMPAO in a demented population makes it a preferred choice for studies where accurate tracking of disease progression or therapeutic response is required [3]. The non-radioactive iofetamine hydrochloride is used as a reference standard to ensure the purity and identity of the radiopharmaceutical used in these multi-year trials.

Cerebrovascular Disease and Stroke Model Validation

Preclinical and clinical research focused on acute stroke and cerebrovascular reserve can leverage the superior image quality and sensitivity of I-123-IMP for detecting mild ischemic lesions and assessing perfusion deficits [4][5]. The ability of I-123-IMP to detect changes earlier and over a larger area than CT makes it a powerful tool in translational research. Iofetamine hydrochloride is the necessary cold compound for the synthesis of radiolabeled IMP and for use as an analytical standard in HPLC analysis of the final radiopharmaceutical product [6].

Radiopharmaceutical Quality Control and Method Development

Given the significant inter-product variability in radiochemical purity and metabolite fractions for ¹²³I-IMP, iofetamine hydrochloride is indispensable for analytical chemistry and quality control laboratories. It serves as the primary reference standard for high-performance liquid chromatography (HPLC) and other assays used to characterize the purity, identity, and stability of the ¹²³I-labeled drug product [7][8]. This ensures that the radiopharmaceutical meets the required specifications for clinical or research use, thereby guaranteeing the reproducibility and reliability of SPECT imaging data.

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